molecular formula C11H13NO2 B13608256 5-(3,5-Dimethylphenyl)oxazolidin-2-one

5-(3,5-Dimethylphenyl)oxazolidin-2-one

Cat. No.: B13608256
M. Wt: 191.23 g/mol
InChI Key: VAUCVSSWLKBOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The structure of this compound consists of an oxazolidinone ring substituted with a 3,5-dimethylphenyl group, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .

Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the stereoselective synthesis of oxazolidin-2-one scaffolds, providing access to a range of substituted oxazolidinones .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and palladium-catalyzed N-arylation are some of the techniques used to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the phenyl substituent.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and modified phenyl derivatives, which can have enhanced or altered biological activities .

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,5-dimethylphenyl group enhances its stability and interaction with biological targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-7-3-8(2)5-9(4-7)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

VAUCVSSWLKBOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CNC(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.